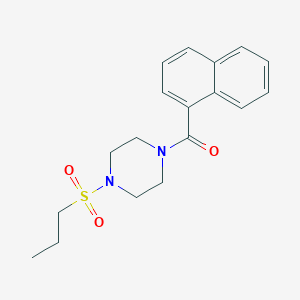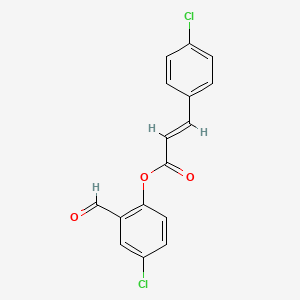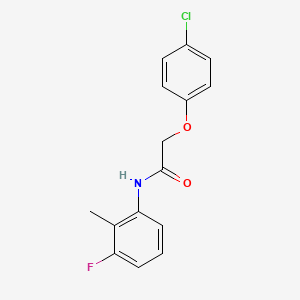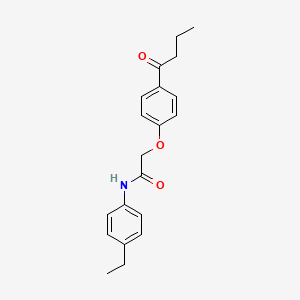
2-methyl-8-quinolinyl 2-chloro-5-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-8-quinolinyl 2-chloro-5-nitrobenzoate, also known as MQNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MQNB is a member of the quinoline family and is synthesized through a multi-step process.
作用機序
The mechanism of action of 2-methyl-8-quinolinyl 2-chloro-5-nitrobenzoate is not fully understood, but it is believed to interact with cellular targets such as enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes such as tyrosine kinases and topoisomerases, which are involved in cell proliferation and DNA replication. This compound has also been shown to bind to certain receptors such as GABA-A receptors, which are involved in neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have demonstrated that this compound inhibits cell proliferation and induces apoptosis in cancer cells. This compound has also been shown to have antibacterial and anti-inflammatory properties. In vivo studies have demonstrated that this compound has analgesic and anxiolytic effects in animal models.
実験室実験の利点と制限
2-methyl-8-quinolinyl 2-chloro-5-nitrobenzoate has several advantages for lab experiments such as its high purity and stability, which make it easy to handle and store. This compound is also readily available and relatively inexpensive compared to other compounds. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and precautions.
将来の方向性
There are several future directions for the research and development of 2-methyl-8-quinolinyl 2-chloro-5-nitrobenzoate. In medicinal chemistry, further studies are needed to explore the potential of this compound as a drug candidate for various diseases. In material science, this compound can be used to synthesize novel materials with unique properties for various applications. In environmental science, this compound can be further studied for its potential use in the detection and removal of pollutants from water and soil. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 2-methyl-8-quinolinyl 2-chloro-5-nitrobenzoate involves a multi-step process that begins with the reaction of 2-methylquinoline with 2-chloro-5-nitrobenzoic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound. The compound is then purified through recrystallization to obtain a high yield and purity.
科学的研究の応用
2-methyl-8-quinolinyl 2-chloro-5-nitrobenzoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of cancer, bacterial infections, and inflammatory diseases. In material science, this compound has been used to synthesize novel materials with unique properties such as luminescence and conductivity. In environmental science, this compound has been studied for its potential use in the detection and removal of pollutants from water and soil.
特性
IUPAC Name |
(2-methylquinolin-8-yl) 2-chloro-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c1-10-5-6-11-3-2-4-15(16(11)19-10)24-17(21)13-9-12(20(22)23)7-8-14(13)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYAEEMUZICEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5762638.png)
![1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5762641.png)
![N-{5-[(2-chlorobenzyl)thio]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5762648.png)

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5762691.png)



![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5762721.png)

![2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine](/img/structure/B5762733.png)


![3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5762755.png)